molecular formula C10H12FNO3 B11733301 (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid

(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid

Katalognummer: B11733301
Molekulargewicht: 213.21 g/mol
InChI-Schlüssel: IGYLIVNVQBAMBG-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a unique structure with an amino group, a fluorine atom, and a methoxy group attached to a phenyl ring, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2-fluoro-5-methoxybenzaldehyde and amino acids. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanoic acid
  • (3S)-3-Amino-3-(2-bromo-5-methoxyphenyl)propanoic acid
  • (3S)-3-Amino-3-(2-iodo-5-methoxyphenyl)propanoic acid

Uniqueness

The presence of the fluorine atom in (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid makes it unique compared to its analogs with different halogens. Fluorine’s electronegativity and small size can significantly influence the compound’s chemical properties, reactivity, and biological interactions, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H12FNO3

Molekulargewicht

213.21 g/mol

IUPAC-Name

(3S)-3-amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12FNO3/c1-15-6-2-3-8(11)7(4-6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1

InChI-Schlüssel

IGYLIVNVQBAMBG-VIFPVBQESA-N

Isomerische SMILES

COC1=CC(=C(C=C1)F)[C@H](CC(=O)O)N

Kanonische SMILES

COC1=CC(=C(C=C1)F)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.